3-Boc-aminobutyronitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Boc Protected Amines in Contemporary Organic Chemistry
The protection of amines is a critical step in the synthesis of polyfunctional molecules, preventing unwanted side reactions and allowing for the selective modification of other parts of a molecule. proprep.comgenscript.com Among the various protecting groups developed for this purpose, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry. jk-sci.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comsigmaaldrich.com This process converts the nucleophilic amine into a non-nucleophilic carbamate, rendering it stable to a wide array of reaction conditions, including most bases and nucleophiles. nih.govorganic-chemistry.org This stability is crucial for achieving chemoselectivity in multi-step syntheses. genscript.comnih.gov
A key advantage of the Boc group is the mild acidic conditions required for its removal. rsc.org It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid in methanol. americanpeptidesociety.orgwikipedia.org The deprotection mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide. jk-sci.commasterorganicchemistry.com This acid-lability contrasts with other protecting groups like the Carbobenzyloxy (Cbz) group, which requires harsher conditions like catalytic hydrogenation for removal, allowing for orthogonal protection strategies in complex syntheses. rsc.orgmasterorganicchemistry.com
The widespread application of Boc-protected amines is particularly evident in peptide synthesis. creative-peptides.com In solid-phase peptide synthesis (SPPS), the Boc group is used to temporarily protect the N-terminus of an amino acid while its carboxyl group is coupled to the growing peptide chain. proprep.comwikipedia.org After coupling, the Boc group is removed to allow the next protected amino acid to be added. proprep.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is now more common due to its milder, base-labile deprotection conditions, the Boc strategy remains valuable, especially for synthesizing short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.orgcreative-peptides.com Beyond peptides, Boc protection is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where precise control over reactive amine functionalities is essential. genscript.comchemimpex.comchemimpex.com
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) wikipedia.orgcreative-peptides.com | Stable to base, nucleophiles, catalytic hydrogenation nih.govrsc.org |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C), strong acids rsc.orgmasterorganicchemistry.com | Stable to mild acid and base rsc.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) creative-peptides.com | Stable to acid and catalytic hydrogenation creative-peptides.com |
The Strategic Importance of Aminonitriles As Versatile Synthetic Building Blocks
Precursor Synthesis: Pathways to Aminobutyronitrile Scaffolds
The synthesis of the 3-aminobutyronitrile framework is the initial critical step. This section explores both classical and alternative methods for constructing this essential precursor.
Strecker Reaction Methodologies for α-Aminonitriles
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone in the synthesis of α-amino acids and their nitrile precursors. mdpi.comwikipedia.org It is a one-pot, three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide (or a cyanide salt). mdpi.comnih.gov The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the α-aminonitrile. wikipedia.org
The general mechanism can be summarized in two main parts:
Iminium Ion Formation: The carbonyl oxygen of the aldehyde is protonated, followed by a nucleophilic attack of ammonia. After a proton exchange, water is eliminated to form an iminium ion. wikipedia.org
Cyanide Addition: A cyanide ion attacks the electrophilic carbon of the iminium ion, resulting in the formation of an aminonitrile. wikipedia.org
While the classic Strecker reaction yields racemic α-aminonitriles, numerous modifications using different catalysts and conditions have been developed to improve yields and, in some cases, induce stereoselectivity. mdpi.comorganic-chemistry.org For instance, indium powder in water has been shown to be an efficient catalyst for the one-pot synthesis of α-aminonitriles from various amines, aldehydes, and trimethylsilyl (B98337) cyanide (TMSCN). nih.gov Although the Strecker reaction traditionally produces α-aminonitriles, its principles of imine formation and cyanation are fundamental in the broader context of aminonitrile synthesis. mdpi.comwikipedia.org
Alternative Synthetic Routes to Aminobutyronitrile Frameworks
Beyond the Strecker reaction, several other synthetic strategies can be employed to construct the aminobutyronitrile scaffold.
Michael Addition to α,β-Unsaturated Nitriles: A prominent method for synthesizing β-aminonitriles involves the conjugate addition (Michael addition) of an amine source to an α,β-unsaturated nitrile. For the synthesis of 3-aminobutyronitrile, this would involve the reaction of crotononitrile (B213123) (but-2-enenitrile) with ammonia or an ammonia equivalent. A similar process is used for the industrial production of 3-aminopentanenitrile (B1594277) from 2-pentenenitrile. google.com
Reduction of Azides or Nitro Compounds: Another approach involves the reduction of a precursor containing a nitrogen functional group that can be converted to an amine. For instance, a γ-azido or γ-nitro nitrile could be synthesized and subsequently reduced to the corresponding γ-amino nitrile using standard reducing agents like catalytic hydrogenation.
From Chiral Precursors: Complex, multi-step syntheses starting from naturally occurring chiral molecules can provide access to enantiomerically pure aminonitrile frameworks. For example, a synthesis of protected (S)-3,4-diaminobutanenitriles has been described starting from natural asparagine. nih.gov
Biocatalytic Methods: Modern synthetic approaches increasingly utilize enzymes for their high selectivity and mild reaction conditions. Aldoxime dehydratases (Oxd) can convert aldoximes into nitriles. nih.gov A synthetic route could be designed where a Boc-protected amino aldehyde is converted to its corresponding aldoxime and then subjected to an Oxd enzyme to yield the nitrile. This method avoids the use of toxic cyanide reagents. nih.gov
N-Protection Strategies for Aminonitriles to Afford this compound
Once the aminobutyronitrile scaffold is obtained, the amino group must be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. total-synthesis.com
Direct N-tert-Butoxycarbonylation (Boc) Methods
The most straightforward method for preparing this compound is the direct reaction of 3-aminobutyronitrile with a Boc-introducing reagent. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comfishersci.co.uk The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com
The reaction is typically performed in a suitable solvent such as water, tetrahydrofuran (B95107) (THF), or acetonitrile, often in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the acidic byproduct. total-synthesis.comfishersci.co.uk Various catalytic systems have been developed to enhance the efficiency and selectivity of the N-Boc protection.
| Catalyst/Reagent | Solvent | Conditions | Key Features | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Water, THF, Acetonitrile | Room Temperature | Standard, high-yield method. | total-synthesis.com, fishersci.co.uk |
| Iodine (catalytic) | Solvent-free | Ambient Temperature | Efficient and practical protocol for various amines. | organic-chemistry.org |
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Room Temperature | Inexpensive, reusable, and highly efficient catalyst. | organic-chemistry.org |
| 1-Alkyl-3-methylimidazolium ionic liquids | Ionic Liquid | - | Catalyzes N-tert-butoxycarbonylation with excellent chemoselectivity. | organic-chemistry.org |
Multistep Synthetic Sequences Incorporating Boc Protection
In some synthetic strategies, the Boc protecting group is introduced earlier in the synthetic sequence, before the formation of the nitrile group. This approach can be advantageous if the unprotected aminonitrile is unstable or if other functional groups in the molecule are incompatible with the conditions required for direct N-protection.
Conceptual multistep sequences include:
Starting with a Boc-protected amino alcohol: A precursor such as N-Boc-3-aminobutanol can be synthesized. The hydroxyl group is then converted into a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by a cyanide ion (e.g., using NaCN or KCN) to form this compound.
Starting with a Boc-protected amino acid: N-Boc-β-alanine could be reduced to the corresponding aldehyde, which is then converted to the nitrile via an aldoxime intermediate, as described in the biocatalytic method. nih.gov
Synthesis from protected building blocks: Complex molecules are often built using pre-functionalized and protected building blocks. For instance, syntheses of polyamine scaffolds and dipeptides often involve coupling reactions with Boc-protected amino-containing fragments. researchgate.netnih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The carbon atom at position 3 in 3-aminobutyronitrile is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications.
Several strategies can be employed to achieve enantioselectivity:
Asymmetric Strecker-type Reactions: While the classical Strecker reaction is not directly applicable to β-aminonitriles, analogous asymmetric additions to imines are a powerful tool. The development of chiral catalysts, such as those derived from cinchona alkaloids or titanium complexes, has enabled highly enantioselective cyanations of imines. organic-chemistry.orgbuchler-gmbh.com A similar strategy involving the asymmetric addition of a cyanide equivalent to a suitable N-protected imine precursor could yield a chiral aminonitrile.
Resolution of Racemates: A racemic mixture of 3-aminobutyronitrile or a protected derivative can be separated into its constituent enantiomers. This can be achieved through classical resolution by forming diastereomeric salts with a chiral acid or through enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. As mentioned previously, (S)-3,4-diaminobutanenitriles have been synthesized from natural asparagine, demonstrating the feasibility of this strategy for creating chiral aminonitriles. nih.gov
Biocatalysis: Enzymes and whole-cell biocatalysts are increasingly used for their exceptional stereoselectivity. For example, ketoreductase enzymes have been used for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various drugs. researchgate.net A similar biocatalytic reduction of a ketone precursor or an imine could be envisioned to produce chiral this compound.
Enantioconvergent Synthesis: Advanced methods can convert a racemic starting material into a single enantiomeric product. One such strategy involves the ring-opening of racemic aziridines with ketene (B1206846) silyl (B83357) acetals, catalyzed by a Lewis acid, to produce chiral β-substituted γ-aminobutyric acid (GABA) derivatives, showcasing a modern approach to accessing chiral amino compounds. chem960.com
Biocatalytic Approaches Utilizing Enzyme Systems
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes from various classes have been successfully employed to produce chiral amines and their derivatives. mdpi.com The use of enzymes can circumvent the need for protection/deprotection steps and often results in excellent enantioselectivity (>99% e.e.).
Dynamic kinetic resolution (DKR) is a potent strategy for the complete conversion of a racemic starting material into a single, enantiomerically pure product. This approach combines the kinetic resolution of a racemic aminonitrile with in-situ racemization of the less reactive enantiomer, thereby overcoming the 50% theoretical yield limit of standard kinetic resolution.
A multi-enzyme system is often employed for the DKR of aminonitriles. researchgate.net This system typically includes:
A non-stereoselective nitrile hydratase (NHase) to convert the aminonitrile to the corresponding amino amide.
An enantioselective amidase that selectively hydrolyzes one enantiomer of the amino amide to the desired α-amino acid.
A racemase , such as α-amino-ε-caprolactam (ACL) racemase, to continuously interconvert the enantiomers of the unreacted amino amide. researchgate.net
This synergistic enzymatic cascade has been successfully used to convert racemic α-aminobutyronitrile into (R)-α-aminobutyric acid with an optical purity of over 99%. researchgate.net While this example illustrates the DKR of an α-aminonitrile, the principle is adaptable for the synthesis of chiral β-amino acids from β-aminonitriles. The process effectively channels both enantiomers of the starting nitrile towards a single chiral product. researchgate.net
Table 1: Enzyme Systems in Dynamic Kinetic Resolution of Aminonitriles
| Enzyme System Components | Role in DKR | Example Substrate | Product | Reference |
|---|---|---|---|---|
| Nitrile Hydratase (from Rhodococcus opacus) | Non-stereoselective conversion of nitrile to amide | Racemic α-aminobutyronitrile | (R,S)-α-aminobutyramide | researchgate.net |
| D-aminopeptidase (from Ochrobactrum anthropi) | Stereoselective hydrolysis of D-amino amide | (R,S)-α-aminobutyramide | (R)-α-aminobutyric acid | researchgate.net |
| α-amino-ε-caprolactam (ACL) racemase | Racemization of the unreacted L-amino amide | (S)-α-aminobutyramide | (R,S)-α-aminobutyramide | researchgate.net |
ω-Transaminases (ω-TAs) are highly valuable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net This process, known as asymmetric amination, involves the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor, generating an optically pure amine and a ketone byproduct. nih.gov
The synthesis of chiral 3-aminobutyronitrile can be envisioned starting from the corresponding β-keto nitrile, 3-oxobutyronitrile. An (R)- or (S)-selective ω-transaminase can catalyze the stereoselective amination of the ketone functionality to produce either (R)-3-aminobutyronitrile or (S)-3-aminobutyronitrile with high enantiomeric excess. Subsequent N-protection with a Boc group would yield the target compound. Researchers have successfully engineered ω-TA variants with improved capacity for converting bulky ketones, demonstrating the versatility of this enzyme class. nih.gov This strategy is particularly powerful as it builds the chiral center directly and with high fidelity. The use of ω-TAs has been demonstrated in the synthesis of various α-alkyl-β-amino amides through a dynamic kinetic resolution of racemic α-alkyl-β-keto amides, yielding products with excellent enantiomeric excess (>99%). rsc.org
Table 2: ω-Transaminase Applications in Chiral Amine Synthesis
| Enzyme Type | Reaction Type | Substrate Class | Product Class | Key Feature | Reference |
|---|---|---|---|---|---|
| ω-Transaminase (Class III) | Asymmetric Amination | Prochiral Ketones | Chiral Amines | Direct, highly enantioselective synthesis of primary amines. | researchgate.netnih.gov |
| (R)-selective TA | Dynamic Kinetic Resolution | Racemic α-alkyl-β-keto amides | anti-α-alkyl-β-amino amides | High diastereomeric ratios and excellent enantiomeric excess (>99%). | rsc.org |
| ω-Transaminase | Asymmetric Amination | β-keto acids | β-amino acids | Overcomes instability of β-keto acid substrates for efficient synthesis. | nih.gov |
Nitrile hydratase and amidase enzymes are pivotal in the biocatalytic processing of nitriles. They function sequentially to convert a nitrile group (-C≡N) first into an amide (-CONH₂) and then into a carboxylic acid (-COOH). The stereoselectivity of the amidase is the cornerstone of the kinetic resolution of racemic aminonitriles.
In a typical chemoenzymatic process, a racemic nitrile, such as an α-arylmethyl-β-azidopropionitrile, can be resolved using a whole-cell catalyst like Rhodococcus erythropolis AJ270, which contains both nitrile hydratase and amidase activity. dp.tech The nitrile hydratase first converts the racemic nitrile to a racemic amide. Subsequently, a highly enantioselective amidase selectively hydrolyzes one enantiomer of the amide to the corresponding carboxylic acid, leaving the other amide enantiomer unreacted. This results in the separation of the racemate into a highly enantiopure acid and an enantiopure amide, which can then be isolated. This method is attractive due to its high efficiency and the mild conditions under which the transformation occurs. dp.tech
Asymmetric Catalysis in the Formation of Chiral Aminonitriles
Beyond biocatalysis, asymmetric catalysis using small molecule or metal-based chiral catalysts provides a direct and powerful route to enantiomerically enriched aminonitriles. acs.orgwestlake.edu.cn These methods often rely on the generation of a chiral environment around the reacting molecules, guiding the formation of one stereoisomer over the other.
The catalytic asymmetric Strecker reaction is a cornerstone in this field, involving the addition of a cyanide source to an imine that is generated in situ from an aldehyde and an amine. lew.ro The development of chiral catalysts, including chiral Brønsted acids and organocatalysts, has been crucial for achieving high enantioselectivity in these transformations. frontiersin.orgrsc.org
Recent advancements have expanded the scope of asymmetric catalysis for aminonitrile synthesis. One novel approach involves the reaction of cyanoketimines with enals, catalyzed by a chiral amine catalyst, which provides direct access to chiral α,α-dialkyl aminonitriles—a class of compounds not easily accessible through the traditional Strecker reaction. acs.orgwestlake.edu.cn This methodology can be performed with very low catalyst loadings (as low as 20 ppm), making it viable for large-scale synthesis. westlake.edu.cn Furthermore, organocatalytic strategies using imidazolidinone catalysts, developed by MacMillan, can activate α,β-unsaturated aldehydes towards nucleophilic attack, a principle that can be extended to the asymmetric synthesis of various chiral building blocks. youtube.com These catalysts form a chiral iminium ion with the substrate, effectively shielding one face of the molecule and directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity. youtube.com
Table 3: Asymmetric Catalysis Strategies for Chiral Aminonitrile Synthesis
| Catalysis Type | Reaction | Catalyst Example | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalysis | Reaction of cyanoketimines with enals | Chiral amine catalysts | Access to α,α-dialkyl aminonitriles; very low catalyst loading. | acs.orgwestlake.edu.cn |
| Asymmetric Brønsted Acid Catalysis | Strecker Reaction | Chiral phosphoric acids | High enantioselectivity in the formation of C-N bonds. | frontiersin.org |
| Iminium Ion Catalysis | Michael Addition / Annulation | MacMillan Imidazolidinone catalysts | High stereocontrol by forming a chiral iminium ion intermediate. | youtube.com |
Chemical Transformations and Reaction Pathways of 3 Boc Aminobutyronitrile
Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo several important transformations, including hydrolysis, reduction, and cyclization.
Hydrolytic Conversions to Amides and Carboxylic Acids
The hydrolysis of the nitrile group in 3-Boc-aminobutyronitrile proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. stackexchange.comchemguide.co.uk While the direct reaction with water is impractically slow, the transformation is efficiently catalyzed by either acid or base. stackexchange.comchemguide.co.uk
Under acidic conditions, the nitrile is typically heated with a dilute mineral acid like hydrochloric acid (HCl). chemguide.co.uk The nitrogen atom is first protonated, which activates the carbon of the nitrile for nucleophilic attack by water. lumenlearning.comchemistrysteps.com This leads to the formation of an amide intermediate. With continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid, in this case, 3-Boc-aminobutanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
In contrast, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This process initially forms the amide, which is then hydrolyzed to the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk
Controlled hydrolysis to isolate the amide intermediate, 3-Boc-aminobutyramide, is possible by using specific reagents or carefully managing the reaction conditions, such as pH, to prevent the second hydrolysis step. stackexchange.com
| Reaction Type | Conditions | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Heat with dilute acid (e.g., HCl) | 3-Boc-aminobutyramide | 3-Boc-aminobutanoic acid | chemguide.co.uk |
| Base-Catalyzed Hydrolysis | Heat with aqueous base (e.g., NaOH) | 3-Boc-aminobutyramide | Sodium 3-Boc-aminobutanoate | chemguide.co.uk |
| Controlled Hydrolysis | Controlled pH (7-8) or specific reagents | 3-Boc-aminobutyramide | - | stackexchange.com |
Reduction to Corresponding Primary Amines
The nitrile group can be reduced to afford a primary amine, a transformation that extends the carbon chain and introduces a new nucleophilic center. This conversion of this compound would yield tert-butyl (4-aminobutan-2-yl)carbamate.
A variety of reducing agents can accomplish this transformation. A powerful and common reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.org However, its high reactivity requires careful handling and may not be compatible with other sensitive functional groups.
A milder and often more selective alternative is reductive amination. libretexts.orgmasterorganicchemistry.com This can be achieved using reagents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. libretexts.org Recently, a catalyst-free method using ammonia borane (B79455) under thermal conditions has been reported as an effective way to reduce a wide range of nitriles to primary amines. nih.gov This method is noted for its tolerance of various functional groups and for being environmentally benign. nih.gov
Intramolecular and Intermolecular Cyclization Reactions
The dual functionality of this compound allows it to participate in cyclization reactions. After deprotection of the Boc group, the resulting 3-aminobutyronitrile possesses both a nucleophilic amine and an electrophilic nitrile. Intramolecular cyclization could potentially lead to the formation of a cyclic imine, which could be further transformed.
More commonly, the functionalities can be involved in intermolecular cyclization reactions. For instance, the amine, once deprotected, can react with other molecules in cascade reactions to form heterocyclic structures. nih.gov Similarly, the nitrile group can participate in cyclization-aromatization reactions with other suitable partners, such as β,γ-dioxobutanoate, to form substituted aromatic systems like p-aminophenols. rsc.org These reactions showcase the utility of bifunctional molecules like this compound in the synthesis of complex cyclic frameworks.
Manipulation of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.orgyoutube.com
Acidic Cleavage Mechanisms and Optimal Conditions
The Boc group is readily cleaved under acidic conditions. youtube.com The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. ub.edu
The mechanism of cleavage begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the collapse of the protonated intermediate to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine. The highly stable tert-butyl cation is formed as a byproduct and can be trapped by scavengers, such as anisole (B1667542) or thioanisole, to prevent potential side reactions with nucleophilic residues in the substrate. organic-chemistry.org
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Standard, efficient, and fast. Volatile and corrosive. | ub.edu |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol | Common and effective. The resulting amine is an HCl salt. | youtube.com |
| Cerium(III) chloride/Sodium Iodide | Refluxing acetonitrile | Can offer different selectivity compared to acidolysis. | organic-chemistry.org |
| Lithium Bromide | Acetonitrile | A mild method for cleaving certain N,N-dicarbamoyl-protected amines. | nih.gov |
Orthogonal Protection Strategies in Complex Synthetic Sequences
In the synthesis of complex molecules like peptides or natural products, multiple protecting groups are often required. An orthogonal protection strategy is one in which each class of protecting group can be removed by a specific method without affecting the others. biosynth.com This allows for selective deprotection at various stages of a synthesis.
The Boc group is a key component of such strategies. It is labile to acid, while being stable to bases and nucleophiles. organic-chemistry.org This makes it orthogonal to groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base (e.g., piperidine), or the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis. ub.edu
For example, in a synthetic sequence, a molecule could have its α-amino group protected with Fmoc and a side-chain amine protected with Boc. The Fmoc group can be removed with a base to allow for chain extension, while the Boc group remains intact. biosynth.comresearchgate.net Later in the synthesis, the Boc group on the side chain of a residue derived from this compound could be selectively removed with acid to allow for further functionalization at that site. This acid-lability/base-stability profile makes the Boc group an essential tool for achieving regioselective transformations in intricate synthetic pathways. biosynth.comresearchgate.net
Diversification through Further Derivatization
The strategic positioning of the Boc-protected amine and the nitrile moiety in this compound opens avenues for extensive molecular diversification. The nitrile group, in particular, serves as a versatile handle for transformation into other key functional groups or for direct participation in bond-forming reactions.
While the nitrile group itself does not directly participate in standard amidation, it serves as a precursor to a carboxylic acid, a key component in amide bond formation and peptide synthesis. This transformation typically proceeds via hydrolysis.
The hydrolysis of the nitrile in this compound can be achieved under either acidic or basic conditions to yield 3-Boc-aminobutanoic acid. chemistrysteps.comopenstax.org The reaction first produces an intermediate amide through the addition of water, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Continued heating in the presence of acid and water hydrolyzes the amide to the carboxylic acid and an ammonium salt. youtube.commasterorganicchemistry.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed to a carboxylate salt upon further heating. openstax.orglibretexts.org An acidic workup is required to obtain the neutral carboxylic acid.
Once 3-Boc-aminobutanoic acid is synthesized, it can be utilized as a β-amino acid building block in peptide coupling reactions. masterorganicchemistry.com The Boc protecting group on the nitrogen is stable under the conditions required for amide bond formation. organic-chemistry.org Standard peptide coupling reagents can be employed to couple the carboxylic acid with the N-terminus of another amino acid or peptide. nih.gov This process allows for the incorporation of the four-carbon aminobutyric acid scaffold into peptide chains, creating β-peptides or mixed α/β-peptides. nih.govnih.gov The general strategy involves activating the carboxylic acid, often with reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives such as HOBt or Oxyma Pure, followed by the introduction of the amine component. nih.govnih.gov
Table 1: Representative Amidation via Hydrolysis and Coupling
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Hydrolysis | This compound | 1. aq. HCl, heat 2. Base neutralization | 3-Boc-aminobutanoic acid |
| 2. Peptide Coupling | 3-Boc-aminobutanoic acid | 1. Amine (e.g., H-Gly-OMe) 2. Coupling agents (e.g., EDC, HOBt) 3. Base (e.g., DIPEA) in an inert solvent (e.g., DMF) | Boc-protected dipeptide |
While radical addition reactions are a powerful tool for C-C bond formation, their application directly to this compound is not straightforward as the molecule lacks a typical radical precursor group like a halide. libretexts.org However, other established methods for C-C bond formation can be effectively applied to the nitrile functional group.
A prominent example is the reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents. openstax.orglibretexts.org This reaction provides a direct pathway to form a new carbon-carbon bond at the nitrile carbon, ultimately yielding a ketone after hydrolysis.
The mechanism involves the nucleophilic addition of the carbanion from the Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile. openstax.orglibretexts.org This addition breaks the carbon-nitrogen pi bond and forms a new carbon-carbon single bond, resulting in a resonance-stabilized imine anion salt. libretexts.org This intermediate is stable enough that it does not react with a second equivalent of the Grignard reagent. A subsequent aqueous workup hydrolyzes the imine to a ketone, with the nitrogen atom being removed as ammonia. openstax.orgchemrevise.org
This transformation is significant as it converts the linear nitrile group into a branched ketone structure, introducing a new alkyl or aryl group from the organometallic reagent. The Boc-protecting group is generally stable to these reaction conditions.
Table 2: Carbon-Carbon Bond Formation using a Grignard Reagent
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1. Anhydrous ether or THF 2. Aqueous acid workup (e.g., H₃O⁺) | 4-(Boc-amino)pentan-2-one |
Strategic Applications of 3 Boc Aminobutyronitrile in Complex Molecule Synthesis
Integration into Peptide Synthesis Methodologies
The Boc protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This makes 3-Boc-aminobutyronitrile a valuable reagent for introducing non-standard amino acid residues into peptide chains, thereby modifying their structure and, potentially, their biological activity.
Application in Solid-Phase Peptide Synthesis (SPPS) Schemes
Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for the stepwise assembly of peptides on a solid support. The Boc strategy in SPPS involves the use of Boc-protected amino acids, which are sequentially coupled to a growing peptide chain anchored to a resin. peptide.com The Boc group protects the α-amino group of the amino acid, preventing self-polymerization and other unwanted side reactions. peptide.comnih.gov After each coupling step, the Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to allow for the next coupling reaction. peptide.comchempep.com
This compound can be incorporated into SPPS protocols to introduce a β-amino nitrile moiety into a peptide sequence. This modification can be of interest for creating peptidomimetics with altered conformational properties and potentially enhanced resistance to enzymatic degradation. The nitrile group can also serve as a handle for further chemical modifications. The use of Boc protection is particularly advantageous in the synthesis of hydrophobic peptides or those containing sensitive functionalities like esters and thioesters. nih.govspringernature.com
Table 1: Key Features of Boc-SPPS
| Feature | Description |
| Nα-Protection | tert-butyloxycarbonyl (Boc) group |
| Deprotection | Moderate acid (e.g., 50% TFA in DCM) peptide.comchempep.com |
| Side-Chain Protection | Typically benzyl-based groups, removed by strong acid (e.g., HF) peptide.com |
| Advantages | Suitable for hydrophobic peptides, compatibility with various functionalities nih.govspringernature.com |
| Challenges | Use of hazardous reagents like HF for final cleavage nih.govspringernature.com |
Precursor for Non-Canonical and Modified Amino Acids
Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 proteinogenic amino acids. nih.gov Their incorporation into peptides and proteins can introduce novel chemical and biological properties. nih.gov this compound serves as a valuable precursor for the synthesis of various ncAAs. The nitrile group can be hydrolyzed to a carboxylic acid, converting the aminonitrile structure into a β-amino acid. Furthermore, the cyano group can be reduced to an amine, leading to the formation of diamino compounds. These transformations significantly expand the repertoire of available building blocks for peptide and medicinal chemistry. The ability to introduce these modified amino acids allows for the creation of peptides with enhanced stability, altered receptor binding affinities, and unique structural motifs. nih.govresearchgate.net
Building Block for Chiral Amine and Amino Acid Derivatives
The chirality inherent in many biologically active molecules necessitates the use of enantiomerically pure starting materials and intermediates. This compound, particularly in its chiral forms, is a key starting material for the stereoselective synthesis of a variety of chiral amines and amino acid derivatives.
Synthesis of β-Amino Acid and β-Amino Acid Amide Derivatives
β-Amino acids, which have their amino group on the third carbon atom, are important components of many natural products and pharmaceuticals. illinois.edu They are known to form stable secondary structures in peptides and are often more resistant to metabolic degradation than their α-amino acid counterparts. illinois.edu this compound can be readily converted into β-amino acid derivatives. For instance, hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding β-amino carboxylic acid. Alternatively, partial hydrolysis can lead to the formation of β-amino acid amides. These derivatives are crucial intermediates in the synthesis of peptidomimetics and other bioactive molecules. nih.gov
Preparation of Functionalized Cyclic Amines and Analogues (e.g., Pyrrolidines, Piperidines)
Functionalized cyclic amines, such as pyrrolidines and piperidines, are prevalent structural motifs in a vast number of alkaloids and pharmaceutical agents. The chemical reactivity of this compound can be harnessed for the construction of these heterocyclic systems. Intramolecular cyclization reactions, often initiated by reduction of the nitrile group or by reactions involving both the amine and nitrile functionalities, can lead to the formation of substituted pyrrolidines and piperidines. The Boc group provides a convenient means of protecting the amine during these transformations and can be removed at a later stage of the synthesis. For example, (R)-3-Boc-aminopiperidine is a commercially available building block used in various synthetic applications. nih.gov
Role as a Precursor in Heterocyclic Chemistry
Beyond its applications in peptide and amino acid chemistry, this compound is a valuable precursor in the broader field of heterocyclic chemistry. The nitrile group is a versatile functional group that can participate in a variety of cyclization and condensation reactions to form a wide range of heterocyclic rings. For instance, β-aminonitriles are known to be key starting materials for the synthesis of substituted pyridines. researchgate.net The reaction of β-aminocrotononitrile, a related compound, with various reagents can lead to the formation of pyridinethiones, which can be further elaborated into more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net Similarly, this compound can be utilized in analogous reaction pathways to generate novel heterocyclic structures, expanding the chemical space for drug discovery and materials science.
Formation of Nitrogen-Containing Heterocycles
The β-aminonitrile scaffold inherent in this compound is a potent precursor for the synthesis of various nitrogen-containing heterocycles. The vicinal placement of the amino and nitrile functionalities provides a reactive dyad for cyclization reactions. While direct cyclization of this compound itself requires specific activation, its deprotected form, 3-aminobutyronitrile, and its derivatives are primed for constructing rings such as pyrimidines and related structures.
A plausible and strategic application involves the elaboration of this compound into a 1,3-diamine, a quintessential building block for pyrimidine (B1678525) synthesis. This transformation can be achieved through the reduction of the nitrile group to a primary amine, followed by deprotection of the Boc-protected amine. The resulting butane-1,3-diamine can then undergo condensation with various reagents, such as 1,3-dicarbonyl compounds or their equivalents, to form substituted tetrahydropyrimidines. The well-established Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) derivative, exemplifies the utility of such building blocks in generating dihydropyrimidinones, which are core structures in many pharmacologically active agents. nih.gov
Furthermore, the reactivity of β-enaminonitriles, which can be considered structural isomers or derivatives of β-aminonitriles, highlights the potential of this chemical class in heterocycle synthesis. For instance, β-enaminonitriles readily react with electrophiles like carbon disulfide to form pyrimidine-dithiones, demonstrating the cyclization potential of the C-C-N unit derived from an aminonitrile precursor. nih.gov This reactivity underscores the potential of 3-aminobutyronitrile, accessible from the title compound, as a substrate for creating diverse heterocyclic libraries.
Directed Functionalization in Heterocyclic Systems (e.g., C-H Borylation)
In addition to serving as a backbone for ring construction, the Boc-amino group in derivatives of this compound can function as a powerful directing group in C-H functionalization reactions. This is particularly evident in the iridium-catalyzed C-H borylation of nitrogen-containing heterocycles. nih.govacs.org The tert-butoxycarbonyl (Boc) group has been established as a robust and removable directing group that can steer borylation to specific positions that are otherwise difficult to functionalize. acs.org
For N-heterocycles like pyrroles and indoles, iridium-catalyzed borylation typically occurs at the C-H bond adjacent to the heteroatom (the C2 position). nih.gov However, by installing a Boc group on the nitrogen atom, the regioselectivity of the borylation can be completely shifted. The bulky Boc group directs the iridium catalyst to the C-H bond beta to the nitrogen (the C3 position), a phenomenon driven largely by steric factors. nih.govacs.org This directed borylation provides a complementary method to access regioisomers that are not available from the borylation of the unprotected heterocycle. acs.org
The effectiveness of the Boc group as a director is notable. In the borylation of N-Boc-pyrrole, for example, the reaction proceeds with near-perfect regioselectivity for the 3-position, and the process is scalable. acs.org This strategy has been shown to be compatible with various heterocycles, including indoles and azaindoles, and even extends to the functionalization of protected amino acids. nih.gov The Boc group's utility is further enhanced by its removability under conditions, such as thermolysis, that can leave the newly installed carbon-boron bond intact, allowing for subsequent cross-coupling reactions. acs.org
| Entry | Substrate | Catalyst System | Reagent | Yield (%) | Regioselectivity (3-Borylated:Other) |
|---|---|---|---|---|---|
| 1 | N-Boc-pyrrole | [Ir(OMe)(COD)]₂ / dtbpy | HBPin (1.25 equiv) | 85 | >99:1 |
Key Intermediate in the Synthesis of Advanced Organic Scaffolds and Bioactive Compounds
Beyond its use in forming foundational heterocyclic rings, this compound is a strategic starting point for synthesizing more complex and biologically relevant molecules, including polyamine analogs and pharmacophores for crucial drug targets.
Elaboration into Spermidine (B129725) Analogs
Polyamines like spermidine are ubiquitous polycations involved in critical cellular processes, making their analogs important tools for biological research and potential therapeutic agents. researchgate.net this compound serves as an excellent chiral precursor for the synthesis of substituted spermidine analogs. A notable example is the efficient, high-yield synthesis of α-methylspermidine from ethyl 3-aminobutyrate, a close derivative of this compound. nih.gov
Construction of Dopamine (B1211576) Receptor Ligands and Related Pharmacophores
Dopamine receptors are key targets in the central nervous system for treating disorders like Parkinson's disease and schizophrenia. nih.govmdpi.com The development of selective ligands for these receptors is a major goal in medicinal chemistry. mdpi.comresearchgate.net While no direct synthesis of a marketed dopamine ligand from this compound is documented, its structure contains features that make it a highly attractive scaffold for constructing relevant pharmacophores.
The core of this compound is a β-aminonitrile. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other heterocycles. The aminonitrile moiety itself is recognized as a valuable pharmacophore, capable of acting as a bioisostere for other groups and forming key interactions with biological targets. nih.gov For instance, aminonitriles are known to act as reversible inhibitors of peptidases by forming covalent thioimidates with cysteine residues in the active site. nih.gov
The reduction of the nitrile in this compound would yield a protected 1,3-diamine. This diamine can serve as a flexible linker or a key recognition element in various ligand designs. Many dopamine receptor ligands feature an aromatic core connected to a basic amine via an alkyl chain. nih.govmdpi.com The butane-1,3-diamine derived from this compound could be readily incorporated into such structures, for example, by N-arylation of one amino group and modification of the other. The inherent chirality at the C3 position of the starting material also allows for the synthesis of enantiomerically pure ligands, which is often critical for achieving receptor selectivity and potency.
Mechanistic Investigations and Stereochemical Control in 3 Boc Aminobutyronitrile Chemistry
Elucidation of Enzymatic Reaction Mechanisms
The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of 3-Boc-aminobutyronitrile and related structures, enzymes like transaminases and pyruvate (B1213749) decarboxylase have been pivotal.
A key challenge in the asymmetric synthesis of chiral amines from prochiral ketones using transaminases is the unfavorable thermodynamic equilibrium. To overcome this, a multi-enzymatic cascade system can be employed. For instance, the synthesis of 3-amino-1-phenylbutane, a structural analog, has been achieved by coupling a transaminase with a pyruvate decarboxylase (PDC). mdpi.com The transaminase converts the ketone to the desired amine, producing pyruvate as a byproduct. The PDC then decarboxylates the pyruvate to acetaldehyde (B116499) and carbon dioxide, effectively removing the byproduct and driving the equilibrium towards the product. mdpi.com This one-pot, multi-enzymatic system, utilizing transaminases from Chromobacterium violaceum or Vibrio fluvialis and PDC from Zymomonas palmae, has demonstrated significantly enhanced yields compared to a single-enzyme approach. mdpi.com
Furthermore, the combination of aldolases and imine reductases (IREDs) presents a powerful strategy for the stereoselective synthesis of amino-diols and amino-polyols from simple starting materials. nih.gov A two-step, three-component process involving a D-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an IRED from a metagenomic library has been developed. nih.gov This method avoids the need for intermediate isolation and demonstrates stereoselective formation of the desired enantiomers. nih.gov The enzymatic approach to amino acid synthesis is advantageous due to its simple process, short cycle, high product concentration, and high extraction yield with fewer by-products.
Principles of Stereocontrol in Asymmetric Transformations
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. Both diastereoselective and enantioselective strategies are employed to control the three-dimensional arrangement of atoms.
Diastereoselective Approaches
Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the synthesis of β-substituted-α,γ-diaminobutyric acids, a Michael addition of chiral tricyclic iminolactones to nitroalkenes has been shown to proceed with excellent diastereoselectivities (up to >99:1) when mediated by titanium(IV) isopropoxide. nih.gov The configuration of the newly formed stereocenter is determined by the substituent on the nitroalkene. nih.gov
Similarly, the alkylation of N-Boc-protected-5-substituted δ-lactams, which can be prepared from β3-amino acids, demonstrates high facial selectivity. researchgate.netnih.gov The alkylation of their sodium enolates with various electrophiles proceeds in high yields, providing a direct route to optically active α,δ-disubstituted δ-amino acids. researchgate.netnih.gov The stereochemical outcome of these reactions is often influenced by the existing chiral center in the starting material, which directs the approach of the incoming reagent.
Enantioselective Methodologies
Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often achieved through the use of chiral catalysts or auxiliaries. For example, the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to chiral acrylamides can produce chiral Δ2-isoxazolines with high diastereoselectivity, which is a form of enantiocontrol. researchgate.net
In the realm of enzymatic synthesis, the inherent chirality of enzymes provides a powerful tool for enantioselectivity. The use of transaminases in the synthesis of 3-amino-1-phenylbutane resulted in high selectivity for the desired enantiomer. mdpi.com Similarly, the combination of FSA and IRED enzymes in the synthesis of amino-polyols led to the stereoselective formation of the (2R,3R,4R)-enantiomers. nih.gov
The choice of protecting group can also influence enantioselectivity. A concise total synthesis of the complex guanidinium (B1211019) toxin KB343 highlighted the importance of strategic protecting group manipulations in achieving the desired absolute configuration. nih.gov
Influence of Protecting Groups on Regio- and Stereoselectivity in Chemical Reactions
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal under acidic conditions. researchgate.netorganic-chemistry.org Beyond its protective role, the Boc group can significantly influence the regio- and stereoselectivity of chemical reactions.
In iridium-catalyzed C-H borylation of nitrogen-containing heterocycles, the Boc group can direct the borylation to the C-H position β to the nitrogen atom. nih.gov This is in contrast to the borylation of unprotected pyrroles and indoles, which typically occurs at the position adjacent to the heteroatom. nih.gov The steric bulk of the Boc group can block certain positions, thereby directing the catalyst to other sites.
The Boc group's influence on regioselectivity has also been observed in nitrenoid insertion reactions. In the synthesis of a Boc-protected bicycloproline, an approximately 2:1 ratio of insertion into tertiary versus secondary C-H bonds was observed. nih.gov This is consistent with the greater reactivity of more substituted carbons. nih.gov However, the presence of other functional groups can alter this selectivity. For example, an ether substituent can act as a strong activator for geminal C-H bonds, leading to unexpected insertion products. nih.gov
Furthermore, the Boc group plays a role in the stability and reactivity of intermediates. For instance, the use of a Boc group on a diazo imide significantly simplified its isolation, increased its stability, and improved its solubility in non-polar solvents, which positively impacted subsequent Rh(II)-catalyzed N-H insertion reactions. beilstein-journals.org
Advanced Research Perspectives and Emerging Methodologies for 3 Boc Aminobutyronitrile
Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The chemical industry's growing emphasis on sustainability has spurred the development of green chemistry approaches for the synthesis and transformation of key intermediates like 3-Boc-aminobutyronitrile. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the primary focuses in the green synthesis of aminonitriles is the use of environmentally friendly catalysts and solvents. For instance, the Strecker reaction, a classic method for synthesizing α-aminonitriles, has been adapted to greener conditions. Research has demonstrated the use of heterogeneous nanoporous catalysts like AlSBA-15 in water at room temperature, offering excellent yields, high chemoselectivity, and catalyst recyclability. scispace.com Similarly, ZnO nanoparticles have been employed as an efficient, reusable, and eco-friendly catalyst for the one-pot, three-component synthesis of α-aminonitriles. researchgate.net The use of water as a solvent and the recyclability of these catalysts significantly reduce the environmental impact of the synthesis. scispace.comresearchgate.net
The principles of green chemistry are also being applied to the transformations of Boc-protected compounds. A notable example is the selective and catalytic deprotection of the Boc group. An iron(III)-catalyzed method has been developed for the clean and efficient removal of the Boc group from N,N'-diprotected amino acids and amines, avoiding the need for harsh reagents and complex purification steps. rsc.org Furthermore, the hydrolysis of nitriles to amides, a potential transformation for this compound, has been achieved using a water extract of pomelo peel ash (WEPPA) as a bio-based solvent and catalyst system, showcasing the potential of agro-waste in sustainable chemical synthesis. mdpi.com
A patent for the synthesis of the related compound, (R)-3-Boc-aminopiperidine, highlights the industrial applicability of green chemistry principles, describing a method that is mild, safe, and has a low energy consumption, making it suitable for large-scale production. google.com These examples underscore a clear trend towards developing more sustainable pathways for the synthesis and functionalization of compounds like this compound.
| Catalyst/System | Reaction Type | Green Chemistry Features | Reference |
| AlSBA-15 | Strecker reaction (α-aminonitrile synthesis) | Heterogeneous catalyst, use of water, room temperature, catalyst recyclability. | scispace.com |
| ZnO nanoparticles | Strecker reaction (α-aminonitrile synthesis) | Heterogeneous catalyst, high yield, short reaction time, catalyst recyclability. | researchgate.net |
| Iron(III) salts | Selective Boc deprotection | Sustainable catalyst, clean reaction, no purification needed. | rsc.org |
| Water Extract of Pomelo Peel Ash (WEPPA) | Nitrile hydrolysis | Use of agro-waste, bio-based solvent, no external metals or bases. | mdpi.com |
Integration within Multi-Component Reaction (MCR) Design
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are a powerful tool in modern organic synthesis. The integration of this compound into MCR design opens up avenues for the rapid and efficient construction of complex and diverse molecular scaffolds, particularly heterocycles.
The α-aminonitrile moiety present in this compound makes it an ideal candidate for a variety of MCRs. The Strecker reaction itself is a three-component reaction that is widely used for the synthesis of α-aminonitriles. scispace.comresearchgate.netlew.romdpi.com Beyond its synthesis, this compound can serve as a versatile building block in subsequent MCRs. For example, α-aminonitriles are known precursors in the synthesis of substituted meta-hetarylanilines through a one-pot, three-component reaction. beilstein-journals.org
The nitrile group can also participate in MCRs. For instance, multi-component reactions involving aldehydes, malononitrile, and an active methylene (B1212753) compound are commonly used to synthesize various pyran-based heterocycles. researchgate.netresearchgate.net By analogy, this compound could potentially be used in similar MCRs to generate novel heterocyclic structures incorporating the aminobutyronitrile framework.
Furthermore, MCRs are instrumental in the synthesis of active pharmaceutical ingredients. The Ugi and Passerini reactions, which are prominent examples of MCRs, are used to create diverse libraries of compounds, including electrophiles for covalent inhibitors. mdpi.comnih.gov The functional groups in this compound could potentially be leveraged in such MCRs to generate novel drug-like molecules.
| MCR Type | Potential Application with this compound | Resulting Scaffold | Reference |
| Strecker Reaction | Synthesis of this compound | α-Aminonitrile | scispace.comresearchgate.netlew.romdpi.com |
| Three-component aniline (B41778) synthesis | As the aminonitrile component | Substituted meta-hetarylanilines | beilstein-journals.org |
| Pyran synthesis | As the nitrile component | Pyrano-annulated heterocycles | researchgate.netresearchgate.net |
| Ugi/Passerini Reactions | As a building block | Diverse libraries of complex molecules | mdpi.comnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving this compound. Research is moving beyond traditional catalysts to explore more efficient and selective alternatives, including heterogeneous catalysts, organocatalysts, and advanced transition metal catalysts.
For the synthesis of α-aminonitriles, a variety of novel catalysts have been investigated. Heterogeneous catalysts like yttria-zirconia-based solid Lewis acids have been shown to be effective for the tert-butoxycarbonylation of amines, a key step in the synthesis of this compound. semanticscholar.org These catalysts offer advantages such as easy separation and reusability. Organocatalysts, such as L-proline, have also been successfully employed in the three-component Strecker reaction to produce α-aminonitriles with good to excellent yields at room temperature. mdpi.com
In terms of transformations, novel catalytic systems are being developed to achieve high selectivity. For instance, the selective catalytic reduction (SCR) of nitrogen oxides with ammonia (B1221849) over copper-containing zeolites is a well-studied process that highlights the potential for selective catalysis in reactions involving amino groups. nih.gov While not directly applied to this compound, the principles of selective catalytic oxidation and reduction could be adapted for its functionalization. For example, Mn-based catalysts have been shown to be effective for the simultaneous CO oxidation and selective catalytic reduction of NOx, demonstrating the potential for complex, selective transformations. rsc.org
The choice of catalyst can also influence the reaction mechanism. Studies on the selective catalytic reduction of NO by ammonia over vanadia/titania-based catalysts have shown that the reaction can proceed through different pathways, such as the Eley-Rideal and Langmuir-Hinshelwood mechanisms, depending on the reaction conditions and catalyst properties. osti.gov Understanding these mechanisms is key to designing more efficient and selective catalytic systems for the transformation of molecules like this compound.
| Catalyst Type | Example | Application | Advantages | Reference |
| Heterogeneous Lewis Acid | Yttria-zirconia based | tert-Butoxycarbonylation of amines | Reusability, mild conditions, high yield | semanticscholar.org |
| Organocatalyst | L-proline | Strecker reaction | Metal-free, good to excellent yields, ambient temperature | mdpi.com |
| Transition Metal on Zeolite | Cu-CHA | Selective Catalytic Reduction (SCR) | High selectivity and performance | nih.gov |
| Mixed Metal Oxide | α-MnO2-Cu nanorods | Simultaneous oxidation and SCR | Enhanced redox ability and activity | rsc.org |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 3-Boc-aminobutyronitrile with high purity?
- Methodological Answer : Synthesis typically involves Boc-protection of 3-aminobutyronitrile using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Key parameters include:
- Reagent Ratios : Maintain a 1:1.2 molar ratio of 3-aminobutyronitrile to Boc₂O to ensure complete protection.
- Base Selection : Use DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine (TEA) as a proton scavenger .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ether/hexane mixtures ensures purity >95%. Monitor by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for Boc tert-butyl protons at δ 1.4 ppm and a triplet for the nitrile-adjacent CH₂ at δ 2.5–2.7 ppm.
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (Boc carbonyl) confirm functional groups.
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 185.1 (C₉H₁₇N₂O₂⁺) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C. Avoid moisture and acidic/basic conditions, as Boc groups hydrolyze readily. Stability tests show decomposition <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction pathways involving this compound be optimized for enantioselective transformations?
- Methodological Answer :
- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Evans oxazaborolidine catalysts to induce stereochemistry at the β-carbon.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR with computational models (e.g., DFT-based chemical shift predictions).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives.
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in complex mixtures .
Q. How can researchers design experiments to study the kinetic vs. thermodynamic control in this compound reactions?
- Methodological Answer :
- Temperature Gradients : Perform reactions at varying temps (e.g., 0°C to 60°C) to isolate intermediates.
- Quenching Studies : Use rapid-injection NMR or stopped-flow spectroscopy to capture transient species.
- Computational Modeling : Apply Gaussian or ORCA software to calculate activation barriers and transition states .
Q. What strategies mitigate side reactions during deprotection of the Boc group in this compound?
- Methodological Answer :
- Acid Selection : Use TFA (trifluoroacetic acid) in DCM for mild deprotection. Avoid HCl/dioxane, which may hydrolyze nitriles.
- Scavenger Additives : Include triethylsilane (TES) to trap carbocation byproducts.
- In Situ Monitoring : Track reaction progress via IR to detect carbonyl regeneration (Boc removal) .
Methodological Resources
- Data Reporting : Follow SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in synthesis and characterization .
- Safety Protocols : Adopt Combi-Blocks’ SDS recommendations for handling nitriles (e.g., use fume hoods, nitrile gloves) .
- Computational Tools : Utilize NIST Chemistry WebBook for thermodynamic data and solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
